molecular formula C21H23N3O2 B11496535 4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B11496535
M. Wt: 349.4 g/mol
InChI Key: QGPMROOPULNVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core with a butoxy group and a pyrazolylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-butoxy-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c1-3-4-15-26-20-11-5-17(6-12-20)21(25)22-18-7-9-19(10-8-18)24-14-13-16(2)23-24/h5-14H,3-4,15H2,1-2H3,(H,22,25)

InChI Key

QGPMROOPULNVBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.